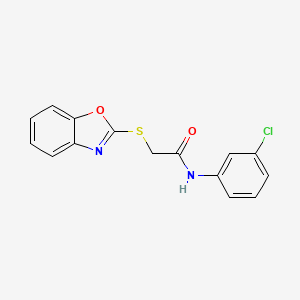

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-chlorophenyl)acetamide

Description

Properties

Molecular Formula |

C15H11ClN2O2S |

|---|---|

Molecular Weight |

318.8 g/mol |

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-chlorophenyl)acetamide |

InChI |

InChI=1S/C15H11ClN2O2S/c16-10-4-3-5-11(8-10)17-14(19)9-21-15-18-12-6-1-2-7-13(12)20-15/h1-8H,9H2,(H,17,19) |

InChI Key |

ONAJHQDFGMTWPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Mercaptobenzoxazole

The benzoxazole-thiol precursor is synthesized through cyclocondensation of 2-aminophenol with carbon disulfide under alkaline conditions. In a typical procedure, 2-aminophenol (10 mmol) reacts with carbon disulfide (12 mmol) in ethanol containing potassium hydroxide (15 mmol) at 80°C for 6 hours. The intermediate potassium salt is acidified with HCl to yield 2-mercaptobenzoxazole as a pale-yellow solid (85% yield).

Preparation of N-(3-Chlorophenyl)chloroacetamide

3-Chloroaniline (10 mmol) is treated with chloroacetyl chloride (12 mmol) in dichloromethane at 0°C, with triethylamine (15 mmol) as a base. After stirring for 2 hours, the mixture is washed with water, and the organic layer is dried over MgSO₄. Evaporation yields N-(3-chlorophenyl)chloroacetamide as a white crystalline solid (78% yield).

Thioether Coupling

2-Mercaptobenzoxazole (10 mmol) and N-(3-chlorophenyl)chloroacetamide (10 mmol) are refluxed in acetone with potassium carbonate (15 mmol) for 8 hours. The reaction is monitored by TLC, and upon completion, the mixture is filtered and concentrated. Recrystallization from ethanol affords the target compound as off-white needles (72% yield).

Table 1: Reaction Conditions and Yields for Route 1

| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Mercaptobenzoxazole | 2-Aminophenol, CS₂, KOH | Ethanol | 80°C | 6 | 85 |

| Chloroacetamide | 3-Chloroaniline, ClCH₂COCl | CH₂Cl₂ | 0°C → RT | 2 | 78 |

| Thioether formation | K₂CO₃, acetone | Acetone | Reflux | 8 | 72 |

Alternative Pathway via Carbodiimide-Mediated Amide Coupling

Synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetic Acid

2-Mercaptobenzoxazole (10 mmol) reacts with chloroacetic acid (12 mmol) in water containing NaOH (15 mmol) at 60°C for 4 hours. Acidification with HCl precipitates 2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid, which is filtered and dried (81% yield).

Amide Bond Formation

The carboxylic acid (10 mmol) is activated with EDCl (12 mmol) and HOBt (10 mmol) in DMF for 30 minutes. 3-Chloroaniline (10 mmol) is added, and the reaction proceeds at room temperature for 12 hours. The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1) to yield the target compound (68% yield).

Table 2: Performance Metrics for Route 2

| Parameter | Value |

|---|---|

| Activation time | 30 minutes |

| Coupling time | 12 hours |

| Purification method | Column chromatography |

| Purity (HPLC) | >95% |

One-Pot Synthesis Using Microwave Irradiation

Reaction Optimization

A mixture of 2-mercaptobenzoxazole (10 mmol), chloroacetyl chloride (12 mmol), and 3-chloroaniline (10 mmol) in acetonitrile is subjected to microwave irradiation (150 W, 120°C) for 45 minutes. Triethylamine (15 mmol) is added to scavenge HCl. The crude product is filtered and recrystallized from methanol, achieving a 76% yield with 98% purity by NMR.

Advantages and Limitations

This method reduces reaction time from hours to minutes but requires specialized equipment. Comparative NMR data (δ ppm in CDCl₃):

Critical Analysis of Methodologies

Yield and Scalability

-

Route 1 offers moderate yields (72%) and is scalable for industrial production.

-

Route 2 provides higher purity (>95%) but involves costly coupling agents.

-

Route 3 achieves rapid synthesis but is limited to small-scale batches.

Chemical Reactions Analysis

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-chlorophenyl)acetamide exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that benzoxazole derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi. For example, derivatives have been evaluated for their in vitro activity against Mycobacterium tuberculosis and other bacterial strains .

- Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines. Research indicates that benzoxazole derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

- Enzyme Inhibition : Compounds with a similar structure have been studied for their ability to inhibit key enzymes involved in diseases such as Alzheimer's. For instance, acetylcholinesterase inhibitors derived from benzoxazoles have shown promising results in enhancing cognitive function .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

- Antimicrobial and Antitubercular Activity : A study synthesized various acetamide derivatives and evaluated their antimicrobial and antitubercular activities. The results indicated that certain compounds exhibited significant inhibitory effects on Mycobacterium tuberculosis H37Rv in vitro and in vivo .

- Cytotoxicity Studies : Research involving the synthesis of 2-substituted benzoxazoles demonstrated enhanced cytotoxicity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The presence of specific functional groups was correlated with increased activity .

- In Silico Studies : Molecular docking studies have been employed to explore the binding affinities of benzoxazole derivatives to target proteins associated with various diseases. These studies provide insights into the mechanism of action and potential therapeutic effects .

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets are still under investigation, but it is believed that the compound interferes with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Benzothiazole Derivatives

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide (EP3348550A1):

This compound replaces the benzoxazole with a trifluoromethyl-substituted benzothiazole. The electron-withdrawing CF₃ group enhances metabolic stability but reduces solubility compared to the benzoxazole analogue. Microwave-assisted synthesis yielded 48% purity, suggesting scalability challenges . - 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide: Substitution of benzoxazole with benzothiazole and replacement of 3-chlorophenyl with 2-methylphenyl alters steric and electronic profiles.

Thiadiazole and Oxazole Analogues

- 2-(3-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3e) :

Replacing benzoxazole with 1,3,4-thiadiazole introduces additional hydrogen-bonding sites (SH group). This compound exhibits a melting point of 212–216°C and higher yield (82%), indicating improved crystallinity and synthetic accessibility compared to the benzoxazole parent . - However, lack of melting/boiling point data limits direct comparison .

Physicochemical Properties

Key Observations :

- The benzoxazole derivative has the highest complexity index (552), reflecting its fused heterocyclic system.

- Thiadiazole analogue (3e) exhibits higher hydrogen-bonding capacity, correlating with its elevated melting point .

Psychostimulant Effects

- 2-(Benzhydrylsulfonyl)-N-(4-chlorophenyl)acetamide (4c) :

In modafinil analog studies, this compound demonstrated significant exploratory activity in mice, comparable to modafinil. The sulfonyl group and 4-chlorophenyl substitution likely enhance dopamine reuptake inhibition . - The benzoxazole’s electron-rich system may modulate serotoninergic pathways differently than sulfonyl groups .

Antimicrobial and Enzyme Inhibition

- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide: Benzothiazole derivatives exhibit notable antimicrobial activity due to thiazole’s ability to disrupt bacterial membranes. The 2-methylphenyl group may reduce cytotoxicity compared to chlorophenyl analogues .

- N-(3-Chloro-2-methylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide : Triazole-containing derivatives show promise as kinase inhibitors. The thiophene and ethyl groups enhance hydrophobic interactions in enzyme active sites .

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-chlorophenyl)acetamide is a member of the benzoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The structure features a benzoxazole moiety linked to a sulfenyl group and an acetamide functional group, suggesting potential pharmacological applications.

Chemical Structure and Properties

This compound can be represented structurally as follows:

Key Features:

- Benzoxazole Ring : Known for various biological activities, including antimicrobial and anticancer properties.

- Sulfenyl Group : Enhances reactivity and potential interactions with biological targets.

- Chlorophenyl Substituent : May influence the compound's lipophilicity and binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds containing the benzoxazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoxazole can inhibit the growth of various pathogens, including Pseudomonas aeruginosa, by disrupting quorum sensing mechanisms .

| Compound | Activity | Reference |

|---|---|---|

| 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-chlorophenyl)acetamide | Inhibits biofilm formation and elastase production | |

| 5-chloro-1,3-benzoxazol-2(3H)-one | Quorum sensing inhibitor |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. Compounds similar to 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-chlorophenyl)acetamide have demonstrated cytotoxic effects against various cancer cell lines. For example, structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can significantly enhance cytotoxicity .

| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Benzoxazole Derivative A | A431 (epidermoid carcinoma) | 1.61 ± 1.92 | |

| Benzoxazole Derivative B | Jurkat (T-cell leukemia) | 1.98 ± 1.22 |

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. The presence of the sulfenyl group may facilitate nucleophilic attacks on electrophilic sites in target proteins, leading to altered enzymatic activity.

Case Studies

A recent study explored the synthesis and biological evaluation of various benzoxazole derivatives, including those structurally similar to 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-chlorophenyl)acetamide. The findings revealed promising results in terms of both antimicrobial and anticancer activities .

Example Case Study:

- Objective : Evaluate the antibacterial efficacy of synthesized benzoxazole derivatives.

- Methodology : MTT assay for cytotoxicity; agar diffusion method for antibacterial activity.

- Results : Several derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the optimized synthetic routes for 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-chlorophenyl)acetamide, and how are reaction conditions validated?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:

- Thioether linkage formation : Reacting 1,3-benzoxazole-2-thiol with chloroacetamide derivatives under reflux in aprotic solvents (e.g., DMF or dichloromethane).

- Amide coupling : Introducing the 3-chlorophenyl group via carbodiimide-mediated coupling.

- Purification : Column chromatography or recrystallization ensures >95% purity. Reaction conditions (temperature, solvent, stoichiometry) are validated using TLC and NMR monitoring .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., sulfanyl linkage at benzoxazole C2) and absence of isomers.

- HPLC-MS : Quantifies purity and detects trace impurities (<0.5%).

- Elemental analysis : Validates empirical formula (e.g., C, H, N, S, Cl content) .

Q. How is the compound’s biological activity evaluated in preliminary pharmacological studies?

- Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram− bacteria and fungi).

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only controls .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on benzoxazole or chlorophenyl groups) impact bioactivity?

- SAR studies : Replace the 3-chlorophenyl group with 4-fluorophenyl or nitro-substituted analogs to assess electronic effects.

- Heterocycle substitution : Swap benzoxazole with benzothiazole to evaluate sulfur’s role in target binding.

- Data interpretation : Bioactivity shifts (e.g., 10-fold MIC increase with nitro groups) suggest electron-withdrawing substituents enhance membrane penetration .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina.

- MD simulations : Assess stability of ligand-protein complexes (50 ns trajectories).

- ADMET prediction : Tools like SwissADME estimate metabolic stability and toxicity .

Q. How can contradictory data on the compound’s efficacy across studies be resolved?

- Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration).

- Purity verification : Re-analyze disputed batches via HPLC-MS to rule out degradation products.

- Meta-analysis : Compare IC₅₀ values across studies using ANOVA to identify outliers .

Q. What methodologies improve solubility and bioavailability for in vivo studies?

- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations.

- Salt formation : Synthesize hydrochloride or sodium salts.

- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance tissue penetration .

Q. How is metabolic stability assessed to prioritize lead candidates?

- Liver microsome assays : Incubate with human/rat microsomes; quantify parent compound via LC-MS.

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms.

- Metabolite ID : HR-MS/MS identifies oxidation or glucuronidation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.